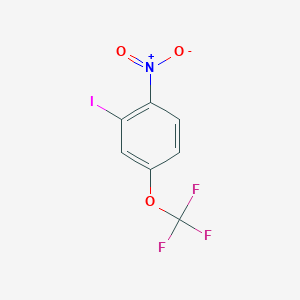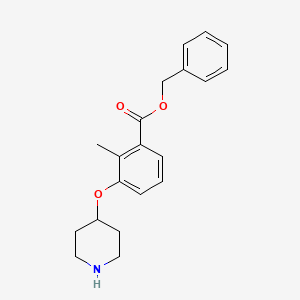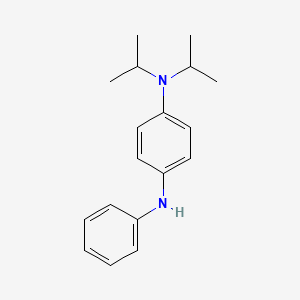
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- is a chemical compound with the molecular formula C18H24N2. It is also known as diisopropylbenzene diamine. This compound is classified as a secondary amine, featuring two isopropyl groups and two amino groups on a benzene ring. It is commonly used as an intermediate in the production of various chemicals, including polyurethane and epoxy resins.
Métodos De Preparación
Análisis De Reacciones Químicas
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polyurethane and epoxy resins.
Biology: The compound has antimicrobial and antifungal properties, making it effective against pathogenic microorganisms.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used as a gasoline antioxidant and sweetener, particularly in aviation gasoline.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- involves its interaction with various molecular targets and pathways. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death. In industrial applications, it acts as an antioxidant by inhibiting the oxidation of gasoline components.
Comparación Con Compuestos Similares
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: This compound has longer alkyl chains, which may affect its solubility and reactivity.
N,N’-Di-sec-octyl p-phenylene diamine: This compound has different alkyl groups, which can influence its chemical properties and applications.
N,N’-Di(2-octyl)-p-phenylenediamine: Similar to the previous compound, the different alkyl groups can impact its behavior in chemical reactions.
1,4-Benzenediamine, N,N-bis(1-methylethyl)-N’-phenyl- stands out due to its specific combination of isopropyl and phenyl groups, which confer unique properties and applications in various fields.
Propiedades
Número CAS |
64092-29-1 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)20(15(3)4)18-12-10-17(11-13-18)19-16-8-6-5-7-9-16/h5-15,19H,1-4H3 |
Clave InChI |
AMSLEILKHUTKTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


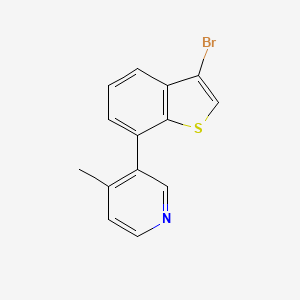
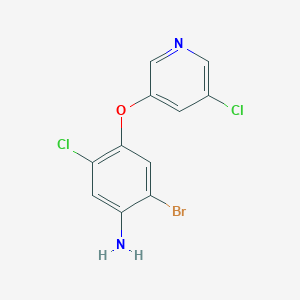
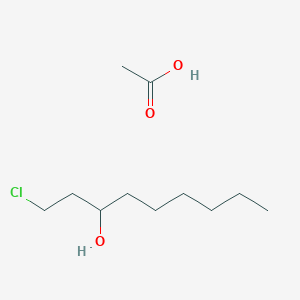
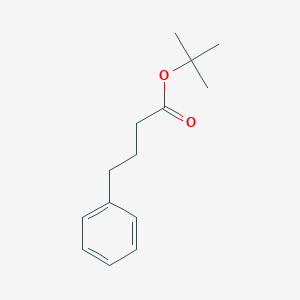
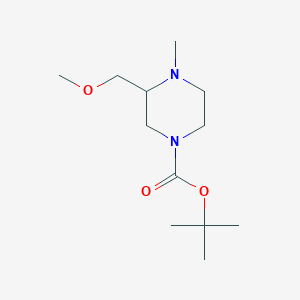
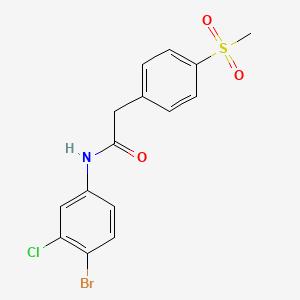
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)

![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

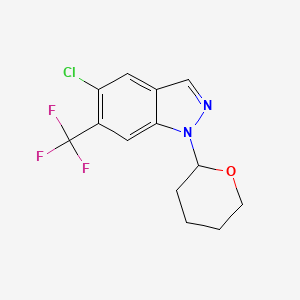
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
